molecular formula C7H10ClN3O B1424010 6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine CAS No. 503610-76-2

6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine

Cat. No. B1424010
M. Wt: 187.63 g/mol
InChI Key: CSYGCJPPMWHPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine, also known as CMEP, is a pyrimidine derivative with a wide range of applications in scientific research. CMEP is a versatile compound that has been used in a variety of laboratory experiments in order to study the biochemical and physiological effects of a variety of compounds.

Scientific Research Applications

  • Chemical Synthesis and Transformations :

    • 6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine and its derivatives have been explored in chemical synthesis. For instance, Wendelin and Kerbl (1984) investigated the synthesis of aryl-substituted 2-pyrimidinamines through the reaction of guanidine with chalcones, which is a foundational approach in pyrimidinamine chemistry (Wendelin & Kerbl, 1984).
  • Antiviral Applications :

    • Research by Hocková et al. (2003) on 2,4-diamino-6-hydroxypyrimidines, related to 6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine, has shown significant inhibitory activity against retrovirus replication, highlighting potential antiviral applications (Hocková et al., 2003).
  • Microbial Transformations :

    • Schocken et al. (1997) studied the microbial transformations of the fungicide cyprodinil, a compound structurally similar to 6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine. Their research provides insights into the metabolic pathways and environmental fate of such compounds (Schocken et al., 1997).
  • Inhibition Performance in Corrosion Studies :

    • Hou et al. (2019) investigated pyrimidine derivatives as corrosion inhibitors. Their research on pyrimidine derivatives, including compounds structurally related to 6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine, offers insights into their potential application in material science (Hou et al., 2019).
  • Crystal Structure Analysis :

    • Trilleras et al. (2009) conducted a study on isostructural and isomorphous compounds related to 6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine. Their work provides valuable data on the crystal and molecular structures of such compounds (Trilleras et al., 2009).

properties

IUPAC Name

6-chloro-N-(2-methoxyethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-12-3-2-9-7-4-6(8)10-5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYGCJPPMWHPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine

Synthesis routes and methods

Procedure details

To a solution of 4,6-dichloro-pyrimidine (2 g, 14 mmol) in iPrOH (70 mL) and DIPEA (1.94 g, 15 mmol) was added a solution of 2-methoxy-ethylamine (1.13 g, 15 mmol) at room temperature. The resulting mixture was stirred at room temperature for 1 hour. Water was added and the mixture was extracted with DCM. The combined extracts were washed with brine, dried over anhydrous Na2SO4, and concentrated to give the crude product, which was purified by flash chromatography on silica to obtain the title compound (1.95 g, yield: 82%). MS (ESI): 188 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.